1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one

Description

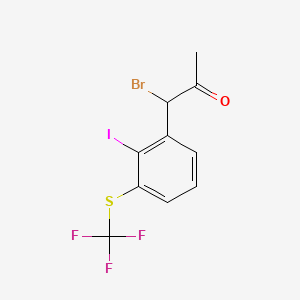

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a bromine atom at the α-carbon of the propan-2-one backbone and a 2-iodo-3-(trifluoromethylthio)phenyl substituent.

Properties

Molecular Formula |

C10H7BrF3IOS |

|---|---|

Molecular Weight |

439.03 g/mol |

IUPAC Name |

1-bromo-1-[2-iodo-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7BrF3IOS/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,1H3 |

InChI Key |

HTDQDPQHFWFWBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: The presence of halogens allows for coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include substituted phenylpropanones, alcohols, and coupled aromatic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogens and trifluoromethylthio groups enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparisons

Substituent Effects: The trifluoromethylthio (-SCF₃) group in the target compound significantly increases electrophilicity at the ketone compared to methylsulfanyl (-SCH₃) or phenylsulfonyl groups .

Reactivity: Bromination: The target compound’s α-bromine may undergo elimination or substitution reactions similar to 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, which forms an enone via dehydrohalogenation . Fluorine vs. Bromine/Iodine: Fluorinated analogs (e.g., compound 3w) exhibit distinct reactivity (e.g., H-F insertion) and spectroscopic profiles, whereas bromine/iodine favors heavier atom effects in crystallography or catalysis .

Synthetic Pathways: Bromination methods vary: PTT (phenyltrimethylammonium tribromide) is used for indole derivatives , while Br₂/CHCl₃ is employed for enones . The target compound may require sequential halogenation steps (iodination followed by bromination) .

Crystallographic Insights :

- Analogs like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one exhibit planar structures with π-π interactions, suggesting the target compound may adopt similar packing motifs if crystallized .

Biological Activity

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by its complex molecular structure, which includes bromine, iodine, and a trifluoromethylthio group. This unique configuration contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound has the molecular formula and a molecular weight of approximately 439.03 g/mol. The presence of halogens (bromine and iodine) along with the trifluoromethylthio group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The trifluoromethylthio group significantly increases the binding affinity of the compound to various biological molecules, which can lead to inhibition or activation of critical biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways, which may be beneficial in treating diseases.

- Receptor Interaction : It can also interact with specific receptors, potentially influencing cellular signaling cascades.

Biological Activity Studies

Research has demonstrated that compounds containing trifluoromethylthio groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have indicated that the inclusion of such groups can significantly improve the potency of compounds against specific targets, such as serotonin uptake inhibitors or reverse transcriptase enzymes .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H7BrF3IOS | Contains both bromine and iodine; trifluoromethylthio group enhances reactivity |

| 1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one | C10H7BrF3NO3S | Features a nitro group instead of iodine |

| 1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one | C10H7BrF3IOS | Different positional isomer affecting reactivity |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : In vitro assays demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus and E. coli, indicating potential therapeutic applications in treating infections .

- Anticancer Potential : Research on related compounds has shown promising results in inhibiting cancer cell proliferation. For example, studies reported IC50 values for antiproliferative effects against human cancer cell lines such as HeLa and A549, suggesting that similar derivatives could be effective in cancer therapy .

- In Silico Studies : Computational studies have indicated strong interactions between the compound and target proteins involved in disease mechanisms, supporting its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.